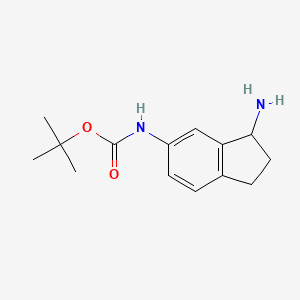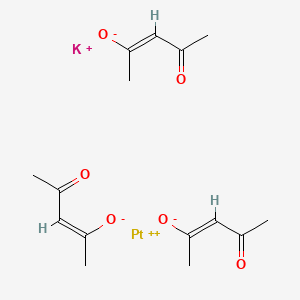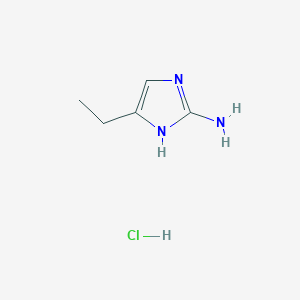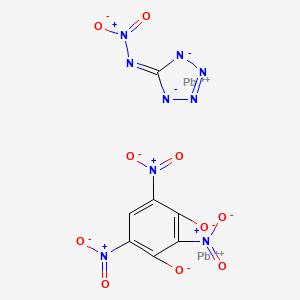
1-(Pyrrolidin-3-yl)ethanone hydrochloride
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)ethanone hydrochloride typically involves the reaction of pyrrolidine with ethanone under specific conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while maintaining stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)ethanone hydrochloride can be compared to other similar compounds, such as:
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups, leading to distinct chemical and biological properties.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals, it shares some structural similarities but differs in its reactivity and applications.
Pyrrolizines: These compounds have a fused ring structure, offering different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
1-pyrrolidin-3-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(8)6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQZEPWXLMFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3367704.png)

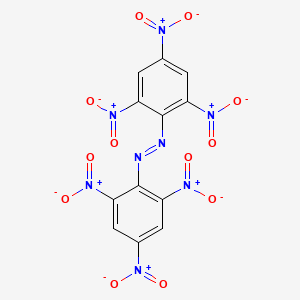
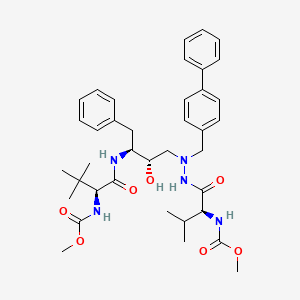
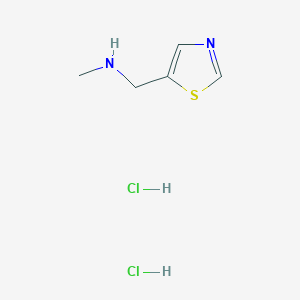
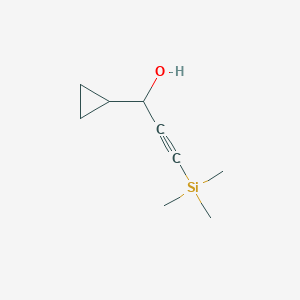
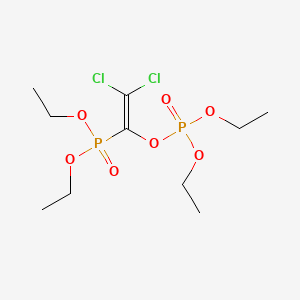
![5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B3367740.png)
